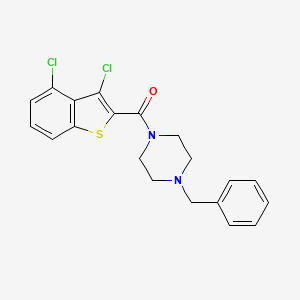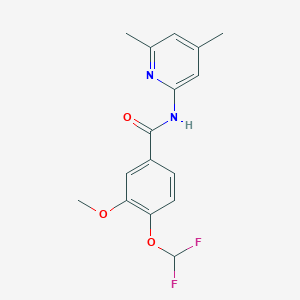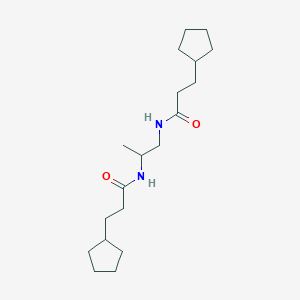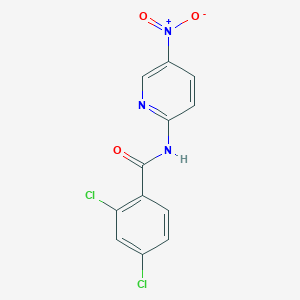![molecular formula C25H21FN2O2 B10974083 N-[2-(4-fluorophenyl)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B10974083.png)
N-[2-(4-fluorophenyl)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-fluorophenyl)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide: belongs to the class of indole derivatives. Indole compounds have garnered significant interest due to their diverse biological activities. The indole nucleus, characterized by its aromaticity, plays a crucial role in various synthetic drug molecules and natural products . Physically, it appears as a crystalline, colorless substance with a distinct odor.
Preparation Methods
The synthetic routes for this compound involve quinoline chemistry. While I don’t have specific information on the exact preparation methods for this compound, I can provide a general overview of quinoline synthesis. Researchers often employ cyclization reactions to form quinoline derivatives. For instance, the reaction of aniline with diethyl ethoxymethylenemalonate leads to the formation of quinoline .
Chemical Reactions Analysis
The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction type. Unfortunately, I don’t have precise details for this compound. exploring the literature on quinoline chemistry would reveal specific examples and conditions.
Scientific Research Applications
Indole derivatives, including quinolines, find applications across different fields:
Medicine: Quinolines exhibit antiviral, anti-inflammatory, anticancer, and antidiabetic properties.
Chemistry: They serve as building blocks for drug development.
Biology: Some quinolines act as plant hormones or participate in cellular processes.
Mechanism of Action
Understanding the molecular targets and pathways involved in the compound’s effects requires further investigation. Researchers would explore its interactions with specific receptors, enzymes, or cellular components.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, quinoline derivatives share structural similarities with other heterocyclic compounds. Their uniqueness lies in the specific substitutions on the quinoline scaffold.
Properties
Molecular Formula |
C25H21FN2O2 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H21FN2O2/c1-30-20-6-4-5-18(15-20)24-16-22(21-7-2-3-8-23(21)28-24)25(29)27-14-13-17-9-11-19(26)12-10-17/h2-12,15-16H,13-14H2,1H3,(H,27,29) |
InChI Key |
ANEGOWGCRRUZFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10974017.png)
![3-[(3-bromobenzyl)sulfanyl]-5-cyclopropyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B10974020.png)
![3-{[3-(Cyclopentylcarbamoyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B10974029.png)
![2-(4-bromophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10974034.png)
![N-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10974040.png)

![1-methyl-4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B10974053.png)
![N-[3-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide](/img/structure/B10974059.png)
![4-[(3-{[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}benzyl)oxy]benzonitrile](/img/structure/B10974062.png)


![1-(difluoromethyl)-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B10974068.png)
![3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B10974074.png)
